molecular formula C25H27NO6S B281175 Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Numéro de catalogue B281175
Poids moléculaire: 469.6 g/mol
Clé InChI: CLAGWOOFIWGNIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has shown potential in various preclinical studies for the treatment of cancer, inflammation, and angiogenesis.

Mécanisme D'action

The mechanism of action of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is thought to inhibit the activity of multiple kinases, including VEGFR2, FGFR1, and PDGFRβ. By inhibiting these kinases, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can disrupt signaling pathways involved in cancer, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have several biochemical and physiological effects. In cancer, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of chemotherapy and radiation. In inflammation, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation. In angiogenesis, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can inhibit the formation of new blood vessels and reduce tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its specificity for multiple kinases involved in cancer, inflammation, and angiogenesis. This specificity makes it a promising candidate for targeted therapy. However, one limitation of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and toxicity of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate.

Orientations Futures

There are several future directions for the research and development of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is to investigate its potential in combination with other therapies, such as chemotherapy and immunotherapy. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, more research is needed to determine the optimal dosage and toxicity of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in vivo. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with cyclohexyl isocyanide and phenylsulfonyl chloride in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting product is then treated with ethyl chloroformate to obtain Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. This method has been reported in the literature and has been optimized for large-scale production.

Applications De Recherche Scientifique

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has shown potential in various preclinical studies for the treatment of cancer, inflammation, and angiogenesis. In cancer, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer. In inflammation, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In angiogenesis, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the formation of new blood vessels.

Propriétés

Formule moléculaire

C25H27NO6S

Poids moléculaire

469.6 g/mol

Nom IUPAC

ethyl 5-[benzenesulfonyl(cyclohexanecarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H27NO6S/c1-3-31-25(28)23-17(2)32-22-15-14-19(16-21(22)23)26(24(27)18-10-6-4-7-11-18)33(29,30)20-12-8-5-9-13-20/h5,8-9,12-16,18H,3-4,6-7,10-11H2,1-2H3

Clé InChI

CLAGWOOFIWGNIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C

SMILES canonique

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.